2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Nomenclature

The compound is formally designated as 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Key identifiers include:

This compound is often abbreviated in literature as 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester due to its boronic acid pinacol ester functionality.

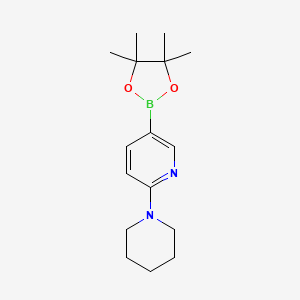

Structural Characterization and Features

The molecule comprises three distinct structural motifs:

- Pyridine Core : A six-membered aromatic ring with nitrogen at position 2.

- Piperidinyl Substituent : A six-membered saturated nitrogen-containing ring attached at position 2 of the pyridine.

- Pinacol Dioxaborolane Group : A boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5 of the pyridine, stabilized by pinacol (2,3-dimethyl-2,3-butanediol) esterification.

Key Structural Features

- Steric Effects : The bulky piperidinyl group influences regioselectivity in coupling reactions.

- Boronate Stability : The pinacol ester enhances air and moisture stability compared to free boronic acids .

- Reactivity : The boron center facilitates transmetalation in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) .

Physicochemical Properties

Experimental and predicted properties are summarized below:

The compound crystallizes as a solid, with its melting point confirmed through differential scanning calorimetry (DSC) .

Properties

IUPAC Name |

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-14(18-12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJZIQHWAUYAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585956 | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-08-1 | |

| Record name | 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , with CAS number 1073354-35-4 , is a synthetic organic molecule notable for its potential biological activities. This compound features a piperidine moiety linked to a pyridine ring and a dioxaborolane group, which may influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on DYRK1A , an enzyme implicated in several neurodegenerative diseases and cancers. This inhibition is vital for therapeutic strategies targeting these conditions.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against several kinases:

These results indicate that modifications in the structure can lead to varying degrees of potency against specific targets.

Cytotoxicity and Safety Profile

In cytotoxicity assays using mouse cell lines (HT-22 and BV-2), the compound showed no significant decrease in cell viability at concentrations up to 100 µM. This suggests a favorable safety profile compared to other compounds tested within the same range .

Case Studies

Recent studies involving derivatives of this compound have highlighted its potential in treating neurodegenerative diseases:

- DYRK1A Inhibition : A derivative was synthesized and tested for its ability to inhibit DYRK1A effectively. The results indicated nanomolar-level inhibition, supporting its use as a lead compound for further development .

- Antioxidant Properties : Compounds similar to this pyridine derivative demonstrated antioxidant effects in various cellular models. These effects were assessed using ORAC assays, confirming the potential benefits in reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, reactivity, and applications.

Positional Isomerism: 4- vs. 5-Substituted Pyridines

- 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS RN: 1402166-06-6) Key Difference: The boronic ester is at position 4 instead of 5. Impact: Positional isomerism alters electronic distribution and steric accessibility. Molecular Weight: 288.19 g/mol (identical to the target compound).

Heterocycle Modifications: Pyrrolidine vs. Piperidine

- 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Key Difference: A five-membered pyrrolidine ring replaces the six-membered piperidine. DFT studies confirm a planar pyridine ring and optimal boron geometry for Suzuki reactions . Molecular Weight: 273.06 g/mol (vs. 288.19 for the target compound).

Functional Group Variations

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS RN: 1084953-47-8) Key Difference: A trifluoromethyl (-CF₃) group at position 3 introduces strong electron-withdrawing effects. Molecular Weight: 273.06 g/mol.

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Fused-Ring Systems

- 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Key Difference: A fused pyrrolo[2,3-b]pyridine system replaces the simple pyridine. The triisopropylsilyl (TIPS) group provides steric protection for the boronic ester . Molecular Weight: 418.43 g/mol.

Table 1: Comparative Overview of Key Compounds

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for coupling with halogenated pyridine derivatives. Critical steps include:

- Borylation: Introducing the boronate group using pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at reflux .

- Piperidine Substitution: Reacting 5-bromo-2-chloropyridine with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to install the piperidin-1-yl group .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol are recommended to achieve >95% purity, as validated by HPLC and ¹H/¹³C NMR .

Q. What safety precautions are critical during handling?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS code H315/H319) .

- Ventilation: Use fume hoods to avoid inhalation of fine particles (P284) .

- Storage: Inert atmosphere (argon) at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the piperidine group influence reactivity in cross-coupling reactions?

The piperidin-1-yl group introduces steric hindrance, which can slow transmetallation steps in Suzuki reactions. To mitigate this:

Q. What analytical techniques resolve contradictions in stability data under aqueous conditions?

Conflicting reports on hydrolytic stability require:

- Kinetic Studies: Monitor boronate ester degradation via ¹¹B NMR in D₂O/CD₃CN mixtures at pH 7.4 .

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 14 days and quantify decomposition by HPLC .

- DFT Calculations: Model the electron-withdrawing effect of the pyridine ring on boronate hydrolysis rates .

Q. How can experimental design account for batch-to-batch variability in catalytic applications?

Use a split-plot factorial design:

- Variables: Catalyst type (Pd vs. Ni), solvent polarity, and temperature.

- Replicates: 3–4 independent syntheses per condition to assess reproducibility .

- Response Metrics: Yield, purity (HPLC), and residual palladium content (ICP-MS) .

Methodological Considerations

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Directed Ortho-Metallation: Use LDA to deprotonate the pyridine ring adjacent to the piperidine group, followed by electrophilic quenching .

- Protection/Deprotection: Temporarily mask the boronate ester with diethanolamine to prevent side reactions during lithiation .

Q. How to troubleshoot low yields in large-scale Suzuki reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.